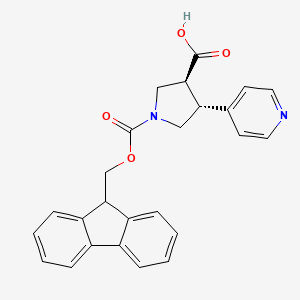

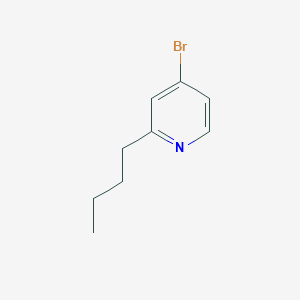

4-Bromo-2-butylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-2-butylpyridine” is a chemical compound with the molecular formula C9H12BrN . It is used in the industry .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-butylpyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Physical And Chemical Properties Analysis

“4-Bromo-2-butylpyridine” is a liquid at room temperature . It has a molecular weight of 214.1 . The InChI code for this compound is 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 .

科学的研究の応用

Copper-Catalyzed Amination of Aryl Halides

4-Bromo-2-butylpyridine has been successfully employed in the amination of aryl halides using copper catalysis. This process highlights its utility in creating aminopyridines under mild conditions, showcasing low catalyst loading and offering an excellent yield. Such transformations are pivotal in synthesizing complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Lang et al., 2001).

Synthesis of Metal-complexing Molecular Rods

Efficient synthesis strategies have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines using 4-Bromo-2-butylpyridine derivatives. These compounds are valuable for preparing metal-complexing molecular rods, demonstrating its significant role in materials science and coordination chemistry (Schwab et al., 2002).

Dye-sensitized Solar Cells

4-Bromo-2-butylpyridine derivatives have been explored for their effects in dye-sensitized solar cells. Specifically, the addition of related compounds to redox electrolytes has significantly improved solar cell performance by increasing the open-circuit potential. This application underscores the potential of 4-Bromo-2-butylpyridine derivatives in enhancing renewable energy technologies (Boschloo et al., 2006).

Electrocatalytic Carboxylation

The compound has been utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, resulting in the formation of valuable carboxylic acids. This process demonstrates the environmental benefits of using 4-Bromo-2-butylpyridine derivatives for CO2 utilization, contributing to sustainable chemistry practices (Feng et al., 2010).

Quantum Mechanical Investigations

Studies involving 4-Bromo-2-butylpyridine derivatives have included quantum mechanical investigations to elucidate reaction mechanisms and optimize chemical processes. These studies provide insights into the electronic properties of these compounds and their potential applications in various fields, including catalysis and material science (Ahmad et al., 2017).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that drugs generally exert their effects by binding to receptors, which are cellular components . The specific receptor that 4-Bromo-2-butylpyridine binds to would determine its role and effect.

Mode of Action

The general rule is that drugs interact with their targets, causing changes in the cellular function . The specific interaction between 4-Bromo-2-butylpyridine and its target receptor would determine the resulting changes.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-butylpyridine could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .

特性

IUPAC Name |

4-bromo-2-butylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-3-4-9-7-8(10)5-6-11-9/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQFMSYVOYEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)

![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)